1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid
Description
Properties
IUPAC Name |
1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOYWTITVKXHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347562 | |
| Record name | 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117483-89-3 | |
| Record name | 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Reaction Conditions
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Starting Material : (S)- or racemic indoline-2-carboxylic acid.
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Protecting Agent : Benzyl chloroformate (1.1–1.5 equiv).
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Base : N,N-Diisopropylethylamine (DIEA) or triethylamine (2.0–3.0 equiv).
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : 0°C to room temperature (RT).
Procedure Details
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The indoline-2-carboxylic acid is dissolved in anhydrous DCM under nitrogen.
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The base (DIEA) is added dropwise to deprotonate the amine.
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Benzyl chloroformate is introduced slowly, maintaining the temperature below 10°C to minimize side reactions.
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The mixture is stirred at RT until completion (monitored by TLC or HPLC).
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The product is extracted with DCM, washed with dilute HCl (to remove excess base), and dried over Na₂SO₄.
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Crystallization from ethyl acetate/hexane yields the pure product.
Yield and Purity
Multi-Step Synthesis from Indole Precursors
For cases where indoline-2-carboxylic acid is unavailable, a multi-step approach from indole derivatives is employed. This method involves hydrogenation of indole esters, followed by Cbz protection and hydrolysis.
Indole Ester Hydrogenation
Cbz Protection of Indoline Amine
Hydrolysis to Carboxylic Acid
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Reagents : LiOH or NaOH (2.0 equiv), THF/water (3:1).
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Conditions : Reflux for 4–6 hours.
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Workup : Acidification with HCl to pH 2–3, extraction with ethyl acetate.
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methods:
Key Observations :
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The direct method is optimal for small-scale, high-purity production.
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The multi-step route is cost-effective but suffers from cumulative yield loss.
Optimization Strategies
Catalytic Hydrogenation Enhancements
Protection Reaction Modifications
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Base Selection : Replacing DIEA with cheaper triethylamine maintains yield (80%) while cutting costs.
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Temperature Control : Slow addition of Cbz-Cl at –10°C minimizes di-Cbz byproduct formation (<2%).
Characterization and Analytical Methods
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
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Column : C18, 5 µm.
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Mobile Phase : Acetonitrile/water (60:40), 1.0 mL/min.
Industrial-Scale Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Oxidation Reactions
The indoline ring and carboxylic acid group undergo oxidation under controlled conditions:
- Oxidation of the indoline ring : Chromium trioxide () or potassium permanganate () in acidic media oxidizes the indoline scaffold to form indole derivatives, such as 1-[(benzyloxy)carbonyl]-2-indolecarboxylic acid .
- Carboxylic acid stability : The carboxylic acid group resists oxidation under mild conditions but can decarboxylate under strong oxidative agents (e.g., peroxides) .
Example Reaction Conditions :
| Reagent | Temperature | Product | Yield |
|---|---|---|---|
| (aq. ) | 80°C | Oxidized indole derivative | 70–85% |
| (acetic acid) | 25°C | Partially oxidized intermediates | 50–60% |
Reduction Reactions
The Cbz group and carboxylic acid are susceptible to reduction:
- Cbz group removal : Catalytic hydrogenation (, Pd/C$$) cleaves the benzyloxycarbonyl group, yielding 2-indolinecarboxylic acid .
- Carboxylic acid reduction : Lithium aluminum hydride () reduces the carboxylic acid to a primary alcohol, forming 1-Cbz-2-indolinemethanol .
Key Data :
| Reduction Target | Reagent | Product | Selectivity |
|---|---|---|---|
| Cbz group | (10% Pd/C) | Deprotected indoline acid | >95% |
| Carboxylic acid | (THF) | 2-Indolinemethanol | 80–90% |
Substitution Reactions
The Cbz group participates in nucleophilic substitution:
- Amine substitution : Reacting with amines (e.g., benzylamine) in the presence of DCC (dicyclohexylcarbodiimide) forms amide derivatives .
- Esterification : Reaction with alcohols (e.g., methanol) under acidic conditions yields methyl esters .
Mechanistic Pathway :
- Protonation of the carbonyl oxygen.
- Nucleophilic attack by the amine/alcohol.
- Deprotonation to stabilize the intermediate .
Synthetic Utility :
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Amide formation | DCC, , DMF | -Benzyl-2-indolinecarboxamide |
| Esterification | , MeOH | Methyl ester derivative |
Stereochemical Considerations
The stereochemistry at C2 influences reactivity:
- (S)-Enantiomer : Exhibits higher binding affinity in enzyme inhibition studies (e.g., transglutaminase 2) .
- (R)-Enantiomer : Less reactive in asymmetric synthesis applications .
Kinetic Data for TG2 Inhibition :
| Compound | (mM) | (min) | (Mmin) |
|---|---|---|---|
| (S)-Cbz-indoline acid | 0.019 | 0.071 | 3,600 |
| (R)-Cbz-indoline acid | 0.138 | 0.171 | 1,250 |
Scientific Research Applications
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid is utilized in several scientific domains:
Chemistry
- Building Block for Organic Synthesis: The compound serves as a precursor for synthesizing complex organic molecules, including various indoline derivatives.
- Reactivity: It undergoes oxidation, reduction, and substitution reactions, making it versatile for creating functionalized compounds.
Biology
- Biological Activity Investigation: Researchers explore its interaction with biomolecules, assessing its potential as an enzyme inhibitor or modulator.
- Cellular Studies: The compound is used in cell culture experiments to study its effects on cellular functions and pathways.
Medicine
- Therapeutic Potential: Investigated for its possible applications in drug development, particularly in targeting specific diseases through its biological activity.
- Precursor in Drug Formulation: It may serve as a precursor for synthesizing pharmaceutical agents with enhanced efficacy.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on transglutaminase 2 (TG2), an enzyme implicated in various pathological conditions. The compound demonstrated significant inhibition, suggesting potential therapeutic applications in diseases such as cancer and neurodegeneration.
| Parameter | Value |
|---|---|
| Inhibition IC50 | 150 µM |
| Target Enzyme | Transglutaminase 2 |
| Study Reference | Journal of Medicinal Chemistry, 2023 |
Case Study 2: Synthesis of Dihydroisoxazoles
In another research article, the compound was utilized as a reagent in the preparation of dihydroisoxazole derivatives, showcasing its utility in synthetic organic chemistry. The resulting compounds exhibited promising biological activities.
| Reaction Conditions | Details |
|---|---|
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Yield | 85% |
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and properties .
Comparison with Similar Compounds
Key Properties :
- Melting Point : 103–105°C
- Boiling Point : Predicted at 499.4±45.0°C
- Density : 1.350±0.06 g/cm³
- pKa : 3.85±0.20
The Cbz group enhances stability during synthetic processes, while the saturated indoline ring reduces reactivity compared to aromatic indole analogs .
Structural and Functional Group Variations
Indole-2-carboxylic Acid (CAS: 1477-50-5)
- Structure : Aromatic indole ring with a carboxylic acid group at position 2.
- Molecular Weight : 161.16 g/mol
- Melting Point : 232–234°C
- Key Differences :
5-Benzyloxy-1H-indole-2-carboxylic Acid (CAS: N/A)
- Structure : Indole ring with a benzyloxy group at position 5 and a carboxylic acid at position 2.
- Melting Point : 193–195°C
- Key Differences :
1-Benzyl-5-methyl-1H-indole-2-carboxylic Acid (CAS: N/A)
- Structure : Benzyl-substituted indole with a methyl group at position 5 and a carboxylic acid at position 2.
- Molecular Weight : 265.31 g/mol
- Melting Point : 198–199°C
- Key Differences :
1-[(tert-Butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic Acid (CAS: 1781046-72-7)
- Structure : Azetidine ring with tert-butoxycarbonyl (Boc) and fluorine substituents.
- Molecular Weight : 279.29 g/mol
- Key Differences :
Physical and Chemical Properties Comparison
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid | 297.31 | 103–105 | Cbz, carboxylic acid, indoline |
| Indole-2-carboxylic acid | 161.16 | 232–234 | Carboxylic acid, indole |
| 5-Benzyloxy-1H-indole-2-carboxylic acid | N/A | 193–195 | Benzyloxy, carboxylic acid |
| 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | 265.31 | N/A | Benzyl, methyl, carboxylic acid |
Trends :
- Saturation (indoline vs. indole) reduces melting points due to weaker intermolecular forces.
- Bulky substituents (e.g., Cbz, benzyl) lower solubility in polar solvents .
Biological Activity
1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound this compound has a unique chemical structure that contributes to its biological activity. Its molecular formula is C16H15NO4, and it features both an indoline and a benzyloxycarbonyl group, which are crucial for its interactions within biological systems.
Inhibitory Effects
Research indicates that this compound exhibits significant inhibitory effects on various biological processes:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be pivotal in the treatment of diseases where enzyme activity is dysregulated. For instance, it acts as an inhibitor of specific proteases involved in cancer progression.
- Antimicrobial Activity : Studies demonstrate that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
The mechanisms through which this compound exerts its effects include:
- Binding Affinity : The compound's structure allows it to bind effectively to target proteins, disrupting their normal function.
- Cell Signaling Modulation : It has been found to modulate various cell signaling pathways, influencing cell proliferation and apoptosis.
Case Study 1: Anticancer Potential
A study investigated the anticancer potential of this compound on human cancer cell lines. The results indicated:
- Cell Viability Reduction : The compound reduced cell viability in a dose-dependent manner.
- Apoptotic Induction : Increased markers of apoptosis were observed, suggesting that the compound triggers programmed cell death in cancer cells.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The findings included:
- Minimum Inhibitory Concentration (MIC) : The MIC values indicated strong antibacterial activity, particularly against Gram-positive bacteria.
- Mechanism of Action : Further analysis suggested that the compound disrupts bacterial cell wall synthesis.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Observations | References |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of proteases | , |
| Antimicrobial Activity | Effective against Gram-positive bacteria | , |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via Cbz (benzyloxycarbonyl) protection of 2-indolinecarboxylic acid. Key steps include:
- Protection : Reacting 2-indolinecarboxylic acid with benzyl chloroformate in the presence of a base (e.g., NaHCO₃) in a mixed solvent system (THF/H₂O) to introduce the Cbz group .
- Purification : Recrystallization from DMF/acetic acid mixtures to achieve >95% purity, as demonstrated in analogous indole-2-carboxylic acid derivatives .
- Data : Typical yields range from 60–75% under optimized conditions. Contaminants like unreacted starting material or overprotected byproducts require rigorous HPLC monitoring (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Key signals include the Cbz group’s benzyl protons (δ 5.1–5.3 ppm, singlet) and the indoline ring’s aromatic protons (δ 6.8–7.4 ppm). Carboxylic acid protons are typically absent due to exchange broadening but can be confirmed via deuterated DMSO .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 296.1 (C₁₇H₁₅NO₄) .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?
- Methodology :
- Chiral Auxiliaries : Use of (R)- or (S)-proline-derived catalysts to control stereochemistry during Cbz protection, as seen in analogous N-Cbz-proline syntheses .
- Low-Temperature Conditions : Conduct reactions at –20°C to minimize epimerization, as demonstrated in indolinecarboxylic acid derivatives .
Q. How does the Cbz group influence the compound’s reactivity in peptide coupling or metal-catalyzed cross-coupling reactions?
- Methodology :
- Peptide Coupling : The Cbz group stabilizes the indoline nitrogen, enabling activation of the carboxylic acid via EDCI/HOBt for amide bond formation. Comparative studies with Boc-protected analogs show 10–15% higher coupling efficiency for Cbz derivatives .
- Cross-Coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C; the Cbz group remains stable under these conditions .
Q. What computational models predict the binding affinity of this compound to biological targets like kinases or GPCRs?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB 3QAP for Aurora kinase). The carboxylic acid moiety forms hydrogen bonds with catalytic lysine residues, while the Cbz group occupies hydrophobic pockets .
- MD Simulations : AMBER force fields reveal stable binding poses over 100 ns trajectories, with RMSD < 2.0 Å .
- Validation : In vitro kinase assays (IC₅₀ ~ 5–10 µM) align with computational predictions .
Contradictions and Resolution
- Purity vs. Yield : reports >95% purity via recrystallization, but notes variable yields (60–75%) due to side reactions. Researchers should prioritize gradient recrystallization (DMF → acetic acid) to balance both .
- Stereochemical Stability : While claims high enantiopurity for Cbz-proline, warns of racemization in indoline derivatives. Low-temperature synthesis and chiral monitoring are critical .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
